molecular formula C11H7Cl2N5 B12487735 N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12487735
M. Wt: 280.11 g/mol
InChI Key: SIXXWTAAPGOZGB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichloroaniline with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of pyrazole and pyrimidine rings.

Properties

Molecular Formula

C11H7Cl2N5

Molecular Weight

280.11 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H7Cl2N5/c12-6-1-2-8(13)9(3-6)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18)

InChI Key

SIXXWTAAPGOZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC=NC3=C2C=NN3)Cl

Origin of Product

United States

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